molecular formula C8H6N4O3 B3254161 3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-amine CAS No. 23275-46-9

3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-amine

Cat. No. B3254161
CAS RN: 23275-46-9
M. Wt: 206.16 g/mol
InChI Key: FOFQABCKMXDLGR-UHFFFAOYSA-N
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Description

The compound “3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-amine” is a derivative of nitrophenol, which is an organic compound consisting of a phenol molecule and a nitro group . Nitrophenols are used in the manufacturing of dyes, drugs, pesticides, and many other chemical products .


Synthesis Analysis

While specific synthesis methods for “3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-amine” are not available, nitrophenols are generally synthesized through a nitration reaction, which involves the addition of a nitro group to a molecule .


Molecular Structure Analysis

The molecular structure of “3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-amine” would likely include a phenyl ring (a cyclic group of six carbon atoms) with a nitro group and an oxadiazole ring attached. The exact structure would depend on the positions of these groups .


Chemical Reactions Analysis

Nitrophenols, such as “3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-amine”, can undergo various chemical reactions. For example, they can be reduced to aminophenols in the presence of reducing agents .


Physical And Chemical Properties Analysis

Nitrophenols are typically solids at room temperature and are highly soluble in water . They have low vapor pressures, indicating low potential for long-range atmospheric transport .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-amine” is not clear without specific context. In biological systems, nitrophenols can act as inhibitors of certain enzymes .

Safety and Hazards

Nitrophenols are considered hazardous. They can cause skin and eye irritation, and may cause respiratory irritation . It’s important to handle them with appropriate safety measures.

Future Directions

Research into nitrophenols and their derivatives continues to be an active area of study. They have potential applications in various fields, including materials chemistry, bioconjugation, and surface engineering .

properties

IUPAC Name

3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3/c9-8-10-7(11-15-8)5-1-3-6(4-2-5)12(13)14/h1-4H,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFQABCKMXDLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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